(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
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Description
(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C18H19F2N3OS and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12168974 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Supramolecular Applications
Compounds structurally related to Tröger's base, which resembles the target compound in its bicyclic and diazabicyclo elements, have been widely used in supramolecular chemistry due to their chiral cavities. These molecular clefts serve as key derivatives for new supramolecular structures, demonstrating the compound's relevance in creating complex chemical architectures for various applications, including molecular recognition and sensor development (Turner & Harding, 2005).
Cytotoxic Activity and Receptor Affinity
Studies on bicyclic σ receptor ligands, which share structural motifs with the compound of interest, have shown significant cytotoxic activity against tumor cell lines, highlighting their potential in cancer research. The synthesis of these ligands from key precursors demonstrates the versatility of such structures in medicinal chemistry, offering insights into the design of compounds with targeted biological activity (Geiger et al., 2007).
Structural Insights
The confirmation and structural analysis of related compounds, using techniques such as NMR spectroscopy, have revealed predominant conformations and substituent effects, providing essential information for understanding the compound's behavior and potential interactions in biological systems (Bogdanov et al., 1988).
Properties
IUPAC Name |
(3,4-difluorophenyl)-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c19-16-4-2-13(5-17(16)20)18(24)23-7-12-1-3-15(23)9-22(6-12)8-14-10-25-11-21-14/h2,4-5,10-12,15H,1,3,6-9H2/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXADBAOYXDCMTK-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC(=C(C=C3)F)F)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC(=C(C=C3)F)F)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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